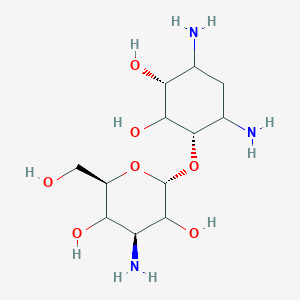
Tobramycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tobramycin A is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, especially those caused by Gram-negative bacteria such as Pseudomonas aeruginosa. This compound is known for its effectiveness in treating severe infections, including respiratory tract infections, urinary tract infections, and infections of the skin, bones, and eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tobramycin A is synthesized through a series of chemical reactions starting from the natural product nebramycin. The synthesis involves multiple steps, including glycosylation and deprotection reactions. One common method involves the derivatization of tobramycin using 2-naphthalenesulfonyl chloride at 80°C for 40 minutes .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces tenebrarius. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tobramycin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Applications De Recherche Scientifique
Tobramycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: this compound is used in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively used in clinical research for treating infections caused by multidrug-resistant bacteria.
Industry: this compound is used in the formulation of various pharmaceutical products, including eye drops and inhalation solutions for cystic fibrosis patients
Mécanisme D'action
Tobramycin A exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with the accurate reading of messenger RNA (mRNA), leading to the production of defective proteins and ultimately causing bacterial cell death. The primary molecular targets are the ribosomal RNA and proteins involved in protein synthesis .
Comparaison Avec Des Composés Similaires
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Kanamycin: An older aminoglycoside with a broader spectrum but higher toxicity.
Uniqueness: Tobramycin A is unique due to its high efficacy against Pseudomonas aeruginosa and its relatively lower toxicity compared to other aminoglycosides. Its ability to be administered via inhalation makes it particularly valuable for treating respiratory infections in cystic fibrosis patients .
Propriétés
Formule moléculaire |
C12H25N3O7 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
(2S,4S,6R)-4-amino-2-[(1S,3R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3?,4?,5-,6+,7-,8?,9?,10?,11+,12-/m1/s1 |
Clé InChI |
WPYNTQYMFOTKRF-MJIQAQKDSA-N |
SMILES isomérique |
C1C([C@H](C([C@H](C1N)O[C@@H]2C([C@H](C([C@H](O2)CO)O)N)O)O)O)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


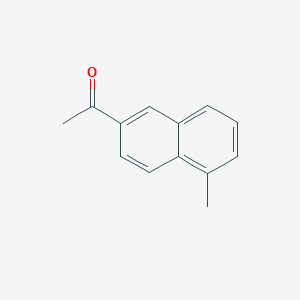

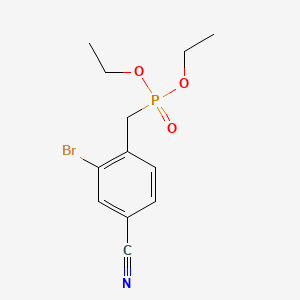
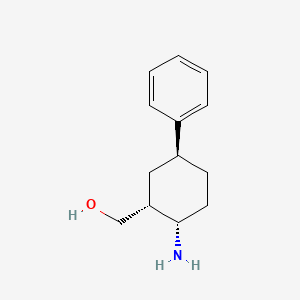
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
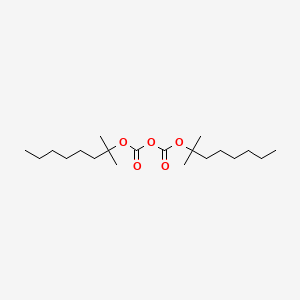
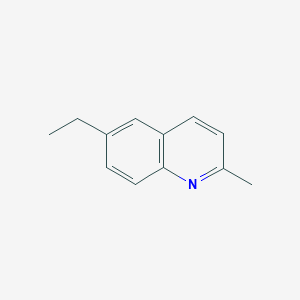
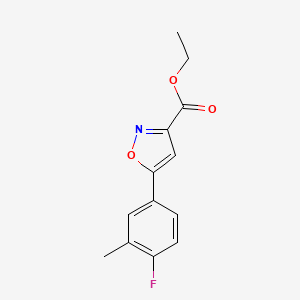

![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
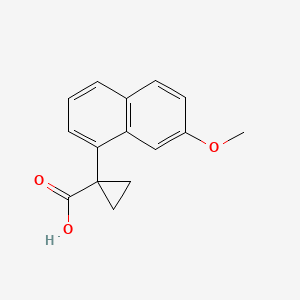
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)
